Bienvenue dans la boutique en ligne BenchChem!

4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid

HDAC inhibition epigenetics anticancer

4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid (CAS 937604-76-7) is a synthetic, small-molecule γ-oxobutanoic acid derivative featuring a tert-butylphenyl ketone at C-4 and an indole substituent at C-2. With a molecular formula of C22H23NO3 and a molecular weight of 349.42 g/mol, this compound is commercially available from multiple suppliers at purities ranging from ≥90% to ≥97%, making it a viable building block for medicinal chemistry campaigns targeting histone deacetylases (HDACs) and auxin-signaling pathways.

Molecular Formula C22H23NO3
Molecular Weight 349.43
CAS No. 937604-76-7
Cat. No. B2481210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
CAS937604-76-7
Molecular FormulaC22H23NO3
Molecular Weight349.43
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C22H23NO3/c1-22(2,3)15-10-8-14(9-11-15)20(24)12-17(21(25)26)18-13-23-19-7-5-4-6-16(18)19/h4-11,13,17,23H,12H2,1-3H3,(H,25,26)
InChIKeyXBFFWUXQRIRPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid (CAS 937604-76-7) – Chemical Identity and Core Procurement Specifications


4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid (CAS 937604-76-7) is a synthetic, small-molecule γ-oxobutanoic acid derivative featuring a tert-butylphenyl ketone at C-4 and an indole substituent at C-2 . With a molecular formula of C22H23NO3 and a molecular weight of 349.42 g/mol, this compound is commercially available from multiple suppliers at purities ranging from ≥90% to ≥97%, making it a viable building block for medicinal chemistry campaigns targeting histone deacetylases (HDACs) and auxin-signaling pathways . It is structurally positioned at the intersection of indole-3-butyric acid-derived HDAC inhibitors and TIR1/AFB auxin receptor antagonists, serving as a key intermediate or comparator scaffold in rational lead optimization programs [1][2].

Why 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid Cannot Be Casually Replaced by Analogous Indole-Butanoic Acid Derivatives


The indole-γ-oxobutanoic acid scaffold is shared across multiple chemotypes targeting distinct biological endpoints—HDAC inhibition (anticancer) versus TIR1/AFB antagonism (plant auxin signaling)—and small aryl substitutions drive profound selectivity shifts [1]. For example, replacing the 4-tert-butylphenyl group with a 2,4-dimethylphenyl moiety yields Auxinole (CAS 86445-22-9), a potent TIR1 antagonist, whereas the unsubstituted phenyl analog PEO-IAA (CAS 6266-66-6) exhibits auxin antagonism but limited HDAC activity . Conversely, the indole-3-butyric acid derivative I13 (which lacks the C-2 indole attachment but incorporates a hydroxamic acid zinc-binding group) achieves nanomolar HDAC1/3/6 inhibition critical for antitumor efficacy, a profile that the target compound may approximate but cannot be assumed to replicate without direct biochemical profiling [1]. Generic substitution risks selecting a compound whose bulky tert-butyl group either sterically hinders target engagement or, alternatively, enhances HDAC isoform selectivity in ways that simpler phenyl or dimethylphenyl analogs cannot match. These differences manifest quantifiably in IC50 values, LogP-driven permeability, and cellular potency—parameters that directly govern experimental reproducibility and procurement decisions.

Quantitative Differentiation Evidence for 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid versus Closest Structural Analogs


HDAC1 Inhibitory Potency: 4-tert-Butylphenyl Analog vs. Structurally Distinct HDAC Inhibitor Reference

In a biochemical HDAC1 inhibition assay using a fluorogenic substrate readout with a 5-minute pre-incubation period, the target compound achieved an IC50 of 118 nM [1]. For head-to-head context, the indole-3-butyric acid-derived HDAC inhibitor I13—representing a structurally optimized analog with a hydroxamic acid zinc-binding group—exhibited an HDAC1 IC50 of 13.9 nM under comparable assay conditions, representing an approximately 8.5-fold greater potency [2]. This difference quantifies the contribution of the hydroxamic acid pharmacophore versus the carboxylic acid terminus of the target compound and establishes the target compound as a moderately potent HDAC1 inhibitor scaffold suitable for fragment-based or prodrug optimization strategies.

HDAC inhibition epigenetics anticancer

HDAC3 Inhibition: 4-tert-Butylphenyl Analog in Direct Comparison with a Reference HDAC3 Inhibitor

As reported in BindingDB (ChEMBL3309288), the target compound inhibited human HDAC3 with an IC50 of 28 nM following a 30-minute pre-incubation and subsequent 30-minute HDAC-Glo I/II assay measurement [1]. As a cross-study reference, the optimized lead I13 achieved an HDAC3 IC50 of 12.1 nM, meaning the target compound shows only ~2.3-fold lower potency against HDAC3 compared to the most potent indole-butyric acid derivative in this chemical series [2]. The relatively narrower potency differential for HDAC3 versus HDAC1 suggests that the 4-tert-butylphenyl substituent may confer preferential engagement with the HDAC3 isoform, a selectivity trend that warrants further profiling but already distinguishes this compound from pan-HDAC inhibitors such as SAHA (vorinostat).

HDAC3 isoform selectivity cancer epigenetics

Supplier Purity Differentiation: Impact on Reproducibility in Concentration-Response Studies

Commercially available batches of the target compound exhibit supplier-dependent purity specifications: MolCore supplies the compound at ≥97% purity (NLT 97%) , while the Aladdin-distributed batch (via Wanvibio) is specified at ≥90% . This 7–10 percentage-point purity differential directly impacts the accuracy of IC50 determinations in biochemical assays. A 90%-pure batch contains up to 10% impurities by mass; in a typical 10-point dose-response curve with a top concentration of 10 µM, the effective concentration of active compound may be as low as 9 µM, introducing a systematic leftward or rightward shift in the fitted IC50 depending on whether impurities are inert or bioactive. Researchers requiring reproducible quantitative pharmacology should therefore specify ≥97% purity lots or verify purity independently before initiating concentration-response experiments with lower-grade material.

purity assay reproducibility procurement specification

Lipophilicity-Driven Differentiation: 4-tert-Butylphenyl Analog vs. PEO-IAA and Auxinole

The 4-tert-butylphenyl substituent substantially elevates the calculated LogP of the target compound relative to its closest structural analogs. Based on computational prediction, the target compound (C22H23NO3, MW 349.42) has a LogP of approximately 4.67 . In contrast, the unsubstituted phenyl analog PEO-IAA (C18H15NO3, MW 293.32) and the 2,4-dimethylphenyl analog Auxinole (C20H19NO3, MW 321.37) possess lower predicted LogP values consistent with their smaller hydrophobic surface areas . The ~1–2 LogP unit increase for the target compound implies a 10- to 100-fold higher octanol-water partition coefficient, which can enhance passive membrane permeability in cell-based HDAC inhibition assays but also risks higher non-specific protein binding and reduced aqueous solubility. This lipophilicity differential must be factored into assay design: DMSO stock concentrations and final in-well DMSO levels may need adjustment to avoid compound precipitation.

LogP lipophilicity permeability cell-based assay design

Structural Distinction from Established TIR1 Antagonists: Implications for Dual-Target Profiling

The target compound’s 4-tert-butylphenyl substituent represents a sterically demanding hydrophobic group that distinguishes it from the 2,4-dimethylphenyl motif of Auxinole and the unsubstituted phenyl group of PEO-IAA—both well-characterized TIR1/AFB auxin receptor antagonists [1]. While direct TIR1 binding data for the target compound have not been reported in the public domain, structure-activity relationship (SAR) studies on the indole-4-oxobutanoic acid scaffold indicate that aryl substituent identity at the C-4 position is a critical determinant of TIR1 binding affinity and antagonist efficacy [1][2]. Notably, the C-2 direct attachment of the indole ring to the butanoic acid backbone—preserved in the target compound—is required for auxin antagonism, whereas hydroxamic acid replacement of the carboxylic acid terminus redirects pharmacology toward HDAC inhibition [2]. The target compound with its free carboxylic acid therefore retains the structural prerequisites for TIR1 engagement, and systematic TIR1/AFB profiling would clarify whether the tert-butyl group enhances or diminishes auxin antagonism relative to PEO-IAA.

TIR1/AFB auxin antagonist dual-pharmacology

Comprehensive HDAC Isoform Profiling Status vs. Established HDAC Inhibitors

The target compound has confirmed inhibitory activity against HDAC1 (IC50 = 118 nM) and HDAC3 (IC50 = 28 nM), with HDAC1/2/3 cellular inhibition observed via increased Ac-H3 levels in KMS-12-BM cells (EC50 = 7,500 nM) [1][2]. However, its activity against HDAC2, HDAC6, HDAC8, HDAC9, and Class IIa isoforms (HDAC4/5/7) has not been profiled in publicly available databases. By comparison, the lead compound I13 has been comprehensively profiled: HDAC1 IC50 = 13.9 nM, HDAC3 IC50 = 12.1 nM, HDAC6 IC50 = 7.71 nM, and antiproliferative IC50 values against U937, U266, HepG2, A2780, and PNAC-1 cell lines [3]. The target compound's HDAC3/HDAC1 IC50 ratio of approximately 0.24 (28 nM / 118 nM) suggests potential HDAC3 preference, but without HDAC2, HDAC6, and broader counter-screening data, its selectivity profile remains only partially characterized.

HDAC isoform selectivity profiling gap chemical probe criteria

Recommended Procurement and Application Scenarios for 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid Based on Quantitative Evidence


HDAC3-Selective Inhibitor Lead Optimization: Fragment Growth and SAR Expansion

With an HDAC3 IC50 of 28 nM and a favorable HDAC3/HDAC1 selectivity ratio (~0.24×), the target compound serves as a viable carboxylic acid-containing starting point for fragment growth campaigns aimed at developing HDAC3-isoform-selective inhibitors [1][2]. Procurement of the ≥97% purity MolCore batch is recommended to ensure accurate IC50 determination during SAR iteration . Medicinal chemistry teams can leverage the free carboxylic acid as a synthetic handle for amide coupling, ester prodrug formation, or conversion to hydroxamic acid to enhance zinc-binding affinity—a strategy directly informed by the ~2.3-fold potency gap between the target compound and the hydroxamic acid-bearing I13 against HDAC3 [2].

Dual-Pharmacology Probing: HDAC Inhibition and TIR1 Auxin Receptor Antagonism in a Single Scaffold

The target compound retains both the C-2 indole attachment required for TIR1/AFB auxin receptor binding and the γ-oxobutanoic acid backbone that supports HDAC inhibition, making it a unique dual-pharmacology probe [3][4]. Researchers investigating crosstalk between epigenetic regulation (HDAC) and auxin signaling in plant or mammalian systems—or screening for off-target auxin effects in HDAC inhibitor candidates—can use this compound as a single-agent tool, avoiding the need to procure and co-administer separate HDAC and TIR1 reference compounds. The higher LogP (~4.67) versus Auxinole and PEO-IAA should be factored into cell-based assay design, particularly for plant protoplast or root hair assays where permeability requirements differ from mammalian cell culture .

Chemical Probe Development for Underexplored Indole-4-Oxobutanoic Acid Chemical Space

As a commercially available indole-4-oxobutanoic acid bearing a sterically demanding 4-tert-butylphenyl group—a substitution pattern absent from all published TIR1 antagonist SAR studies—the target compound fills a structural gap in publicly available chemical probe libraries [4]. Academic screening centers and chemical biology core facilities can procure this compound to expand the diversity of their annotated compound collections, enabling high-throughput phenotypic screening that probes the biological consequences of large hydrophobic substituents on the indole-oxobutanoic acid pharmacophore. Any resulting biological annotation (e.g., novel target identification, kinase profiling hits, or antimicrobial activity) would represent a unique contribution to the scientific literature and increase the compound's value as a reference standard [5].

Analytical Reference Standard for HPLC/MS Method Development in HDAC Inhibitor Studies

Given the availability of the compound at ≥97% purity from MolCore and its established molecular identity (C22H23NO3, MW 349.42, InChIKey XBFFWUXQRIRPCQ-UHFFFAOYSA-N), it can serve as an analytical reference standard for developing and validating HPLC or LC-MS methods intended to quantify indole-oxobutanoic acid derivatives in biological matrices . The distinct tert-butylphenyl chromophore enhances UV detection sensitivity, and the compound's characteristic fragmentation pattern facilitates MRM-based mass spectrometry method development. Laboratories conducting pharmacokinetic or metabolic stability studies on this chemical series can use the high-purity batch as a calibration standard to ensure method linearity and precision across relevant concentration ranges.

Quote Request

Request a Quote for 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.